molecular formula C7H2Cl3NO3 B8630519 2,6-Dichloro-4-nitrobenzoyl chloride CAS No. 88135-16-4

2,6-Dichloro-4-nitrobenzoyl chloride

Cat. No. B8630519
CAS RN: 88135-16-4
M. Wt: 254.4 g/mol
InChI Key: IZWWUICBIUXWBQ-UHFFFAOYSA-N
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Patent
US04602041

Procedure details

A mixture of 2,6-dichloro-4-nitrobenzoic acid (1.53 g, 6.5 mmol), thionyl chloride (1.0 cm3, 13.7 mmol) and N,N-dimethylformamide (0.1 cm3) were heated under reflux for 1.5 h. The mixture was evaporated under reduced pressure to an oil which was purified by evaporative distillation yielding 2,6-dichloro-4-nitrobenzoyl chloride as a pale yellow oil (1.37 g, bp 140° C. at 0.2mm Hg) which solidified with cooling. (mp 63°-5° C.).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([Cl:14])[C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:17])=O>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([Cl:14])[C:3]=1[C:4]([Cl:17])=[O:5]

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure to an oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by evaporative distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C(=CC(=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.